molecular formula C15H14N2O2 B5685366 2-acetamido-N-phenylbenzamide

2-acetamido-N-phenylbenzamide

Cat. No.: B5685366
M. Wt: 254.28 g/mol
InChI Key: NEHCFGBSQGPKHP-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivative Research

The scientific community continues to synthesize and evaluate novel benzamide derivatives to explore their therapeutic potential. nanobioletters.com Research has demonstrated that these compounds can act as inhibitors for various enzymes, including histone deacetylases (HDACs) and the dipeptidyl peptidase-IV (DPP-IV) enzyme, or as antagonists for cellular receptors like the Smoothened receptor, which is involved in the Hedgehog signaling pathway. nih.govmdpi.com This broad range of biological targets underscores the importance of the benzamide scaffold in developing new medicines for a variety of diseases. nih.gov

Academic Significance of the 2-Acetamido-N-Phenylbenzamide Scaffold

The specific structural arrangement of this compound has been identified as a key pharmacophore, or a molecular framework responsible for a drug's pharmacological activity. Its significance was notably highlighted in research aimed at identifying small-molecule agonists for the human relaxin hormone receptor RXFP1. researchgate.net

In a high-throughput screening assay, two hit molecules were identified that both contained the this compound core substructure. researchgate.net This discovery has positioned the scaffold as a promising starting point for the design and optimization of new, non-peptidic molecules that can mimic the activity of the relaxin hormone, which has therapeutic potential in treating conditions like acute heart failure. researchgate.net The identification of this scaffold as a key component for RXFP1 agonists demonstrates its academic and research value in the quest for novel therapeutics. researchgate.net

Further research into derivatives built upon this scaffold is ongoing. For example, a patent application describes acetamido-phenylbenzamide derivatives for their potential use in treating disorders where the expression of P-glycoprotein and/or cytochrome P450 is modulated, such as in cancers that have developed multi-drug resistance. iitkgp.ac.in

Interactive Data Table: Physicochemical and Spectroscopic Data of Selected Benzamide Derivatives

The following table presents detailed research findings for a series of synthesized 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, which are structurally related to the primary compound of interest. This data is representative of the characterization performed in benzamide derivative research. nih.gov

Compound IDMolecular FormulaMelting Point (°C)% YieldRf ValueSpectroscopic Data (IR, cm⁻¹)
W6 C₂₂H₁₆N₅O₄SCl215–21897.710.763100 (C–H), 1670 (C=O), 1503 (C–NO₂), 758 (C–Cl), 681 (C–S)
W7 C₂₂H₁₇N₄O₂SCl217–22089.980.443098 (C–H), 1664 (C=O), 742 (C–Cl), 681 (C–S)
W8 C₂₂H₁₇N₄O₂SCl219–22277.470.663097 (C–H), 1665 (C=O), 745 (C–Cl), 688 (C–S)

Data sourced from a study on 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. nih.gov

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for Selected Benzamide Derivatives

This table provides the nuclear magnetic resonance (NMR) data for the same series of related benzamide analogues, offering insight into their detailed molecular structure. nih.gov

Compound ID¹H-NMR (δ ppm)¹³C-NMR (δ ppm)
W6 7.16–8.29 (m, 11H, Ar–H), 4.33 (s, 1H, NH of imidazole), 7.96 (s, 2H, (CONH)₂)36.18, 118.30, 121.15, 123.13, 124.00, 124.26, 129.97, 131.36, 139.03, 145.03, 166.40, 167.02
W7 7.14–8.33 (m, 12H, Ar–H), 4.33 (s, 1H, NH of imidazole), 7.84 (s, 2H, (CONH)₂)36.18, 119.80, 119.78, 121.50, 123.15, 124.28, 129.06, 131.37, 139.04, 149.71, 166.42, 167.04
W8 7.15–8.31 (m, 12H, Ar–H), 4.35 (s, 1H, NH of imidazole), 7.85 (s, 2H, (CONH)₂)36.18, 119.81, 119.78, 121.51, 123.16, 124.29, 129.06, 131.38, 139.04, 149.71, 166.43, 167.05

Data sourced from a study on 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHCFGBSQGPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Acetamido N Phenylbenzamide and Derivatives

Established Synthetic Pathways

The construction of the 2-acetamido-N-phenylbenzamide core relies on robust and well-documented synthetic transformations.

Amidation Reactions and Coupling Reagents

The cornerstone of this compound synthesis is the formation of the amide bond between a carboxylic acid and an amine. This transformation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid moiety.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comhepatochem.com Phosphonium salts and aminium salts represent another major class of effective coupling reagents. hepatochem.com For instance, reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times. peptide.com

A classic approach to forming the N-phenylbenzamide linkage is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. numberanalytics.comteras.ng This method is straightforward and widely applicable. For example, the reaction of benzoyl chloride with aniline (B41778) in the presence of a base directly yields N-phenylbenzamide. numberanalytics.com

The synthesis of derivatives can involve the use of substituted starting materials. For instance, 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide has been synthesized via a coupling reaction using 3-chlorobenzoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), and hydroxybenzotriazole (B1436442) (HOBt) in dimethylformamide (DMF).

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationClassKey Features
DicyclohexylcarbodiimideDCCCarbodiimideWidely used, byproduct is insoluble. peptide.com
DiisopropylcarbodiimideDICCarbodiimideByproduct is more soluble than DCC's. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium SaltHighly efficient, fast reaction times. peptide.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium SaltFaster and less epimerization than HBTU. peptide.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltEffective for coupling N-methyl amino acids. peptide.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochlorideEDCCarbodiimideWater-soluble, useful in biological applications. peptide.com

Multistep Syntheses of Substituted Analogues

The synthesis of substituted analogues of this compound often requires a multistep approach to introduce the desired functional groups onto the core structure. These syntheses showcase the versatility of modern organic chemistry in building molecular complexity.

One documented multistep synthesis involves the preparation of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide derivatives. nih.govdeepdyve.comnih.govresearchgate.net The synthesis begins with the reaction of m-aminobenzoic acid with chloroacetyl chloride to form 3-(2-chloroacetamido)benzoic acid. This intermediate is then reacted with 2-mercaptobenzimidazole (B194830) to yield 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. Subsequent treatment with thionyl chloride generates the corresponding benzoyl chloride, which is then coupled with various substituted anilines to produce the final products. nih.govdeepdyve.com

Another example is the synthesis of N-phenylbenzamide derivatives targeting kinetoplastid parasites. nih.gov This process starts from commercially available 4-nitroanilines, which are reacted with 4-nitrobenzoyl chlorides to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates. The nitro groups are then reduced to amines via hydrogenation with a palladium-on-carbon catalyst or using tin(II) chloride dihydrate. nih.gov

The synthesis of 2-phenoxybenzamide (B1622244) derivatives also follows a multistep sequence. mdpi.comresearchgate.net A key step is the Ullmann-like ether synthesis to create the 2-phenoxy scaffold, followed by coupling with a substituted aniline derivative. mdpi.comresearchgate.net

Novel Synthetic Routes and Reagents for N-Phenylbenzamide Formation

Research continues to uncover novel and more efficient methods for the synthesis of N-phenylbenzamides. These new routes often aim to improve yields, reduce reaction times, and employ more environmentally benign reagents.

A novel approach involves the use of 1,3-diphenylthiourea as a reagent for the direct conversion of substituted benzoyl chlorides to N-phenylbenzamides. unair.ac.id This reaction proceeds in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) and offers high yields of the pure product. unair.ac.id

Another innovative one-pot synthesis of N-substituted amidoximes from N-phenylbenzamide has been developed. rsc.org This method utilizes triphenylphosphine (B44618) (Ph3P) and a halogenated additive in the presence of a base. rsc.org Furthermore, a direct one-pot reaction to form amidoximes from acid chlorides or carboxylic acids as amide precursors has been demonstrated. rsc.org

Catalytic methods are also at the forefront of novel synthetic strategies. For instance, a bifunctional Au/DNA catalyst has been shown to be effective in the amidation of alcohols and azides. rsc.org Additionally, palladium-catalyzed C-H functionalization reactions of N-phenylbenzamide have been explored to create more complex structures. whiterose.ac.uk

Derivatization Strategies and Scaffold Modification for this compound Analogues

The modification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. These strategies focus on introducing various substituents and modifying the peripheral moieties of the molecule.

Substituent Effects on Synthetic Yield and Reactivity

The nature and position of substituents on the aromatic rings of the this compound scaffold can significantly influence the synthetic yield and reactivity.

In the synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, the electronic properties of the substituents on the aniline ring affect the nucleophilicity of the amine and, consequently, the efficiency of the final coupling step. nih.govdeepdyve.com For example, electron-donating groups can enhance the reactivity of the aniline, while electron-withdrawing groups may decrease it.

Structure-activity relationship (SAR) studies on these compounds have revealed the impact of specific substituents on their biological activity. nih.gov For instance, a 2,4-dinitro substituent on the aromatic ring was found to enhance antifungal activity, whereas a 4-chloro-2-nitro group improved antibacterial activity. nih.gov Similarly, in a series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, the presence of a 2,4-dichloro substitution pattern showed potent antibacterial effects. researchgate.net

Modification of Peripheral Phenyl and Amide Moieties

Modification of the peripheral phenyl rings and the amide groups of the this compound scaffold allows for the fine-tuning of its properties.

Derivatization can be achieved by introducing a variety of functional groups onto the phenyl rings through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. numberanalytics.com The specific reaction conditions and the directing effects of the existing substituents guide the position of the new functional groups.

The amide nitrogen can also be a site for modification. For example, the amino group in 2-amino-5-chloro-N-phenylbenzamide can be acylated with acetyl chloride to produce 2-acetamido-5-chloro-N-phenylbenzamide or alkylated with methyl iodide.

In the synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives, the benzoyl moiety was modified to improve potency. nih.gov Introducing a 2-trifluoromethyl group on the benzoyl ring led to a more active compound. nih.gov

Furthermore, the acetamido group itself can be part of a larger, more complex substituent. In one series of compounds, a 2-(1H-benzo[d]imidazol-2-ylthio)acetamido group was incorporated at the 3-position of the benzamide core, demonstrating the feasibility of attaching complex moieties to the scaffold. nih.gov

Structural Characterization and Elucidation of 2 Acetamido N Phenylbenzamide and Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of molecules in solution. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

For N-phenylbenzamide derivatives, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons and the amide N-H proton. The protons on the two phenyl rings exhibit complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm). The amide proton usually appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift (around δ 165-170 ppm). The aromatic carbons resonate in the range of δ 120-140 ppm.

Typical ¹H NMR Chemical Shifts for N-Phenylbenzamide Derivatives

ProtonTypical Chemical Shift (ppm)Multiplicity
Amide N-H8.0 - 10.5broad singlet
Aromatic C-H7.0 - 8.5multiplet
Acetamido CH₃~2.1singlet

Typical ¹³C NMR Chemical Shifts for N-Phenylbenzamide Derivatives

CarbonTypical Chemical Shift (ppm)
Amide C=O164 - 168
Acetamido C=O~169
Aromatic C120 - 140
Acetamido CH₃~24

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals, especially for complex molecules with overlapping signals in the 1D spectra.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC spectra show correlations between protons and the carbons to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-acetamido-N-phenylbenzamide, the IR spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the two amide groups, as well as vibrations of the aromatic rings.

Characteristic IR Absorption Bands for N-Phenylbenzamide Derivatives

Functional GroupVibrationTypical Frequency (cm⁻¹)
Amide N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Amide C=OStretching1630 - 1680
Aromatic C=CStretching1400 - 1600

The presence of two distinct amide functionalities in this compound might result in two separate C=O stretching bands, or a broadened single absorption in that region. The position and shape of the N-H stretching band can also provide information about hydrogen bonding.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation of N-phenylbenzamide derivatives is often characterized by the cleavage of the amide bonds. Common fragmentation pathways include the formation of benzoyl cations and anilinium ions or their substituted analogues.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule and its fragments.

X-ray Crystallography and Solid-State Structure of N-Phenylbenzamides

Molecular Conformation and Stereochemistry

Studies on various N-phenylbenzamide derivatives have revealed key conformational features. The central amide group is generally planar. However, the two phenyl rings are typically not coplanar with this amide group. nih.gov The dihedral angle between the phenyl rings can vary significantly depending on the substituents present. For instance, in some active anticonvulsant N-phenylbenzamides, the phenyl ring with a methyl substituent is oriented at an angle of 90 to 120 degrees relative to the central amide plane. nih.gov In other derivatives, the aryl rings are tilted approximately 60° with respect to each other. iucr.org

The conformation of the molecule is a result of a balance between steric hindrance and electronic effects. For example, substitution of a hydrogen atom on the amide nitrogen with a methyl group can alter the molecular conformation from a trans to a cis geometry. rsc.org

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of N-phenylbenzamides are held together by a network of intermolecular interactions, forming a specific crystal packing. These interactions play a crucial role in determining the physical properties of the crystal.

The most significant intermolecular interaction in the crystal structures of N-phenylbenzamides is typically hydrogen bonding involving the amide group. nih.gov The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom acts as a hydrogen bond acceptor, leading to the formation of chains or more complex networks of molecules. iucr.org

In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice. These include:

π-π stacking: The aromatic phenyl rings can interact with each other through π-π stacking interactions. iucr.org

Van der Waals forces: These are weaker, non-specific interactions that are present between all molecules.

The combination of these intermolecular forces dictates the final supramolecular assembly of the molecules in the crystal. The study of these interactions is essential for understanding and predicting the crystal structures of new materials.

Crystal Polymorphism and Morphological Studies

Research has shown that 2-acetamidobenzamide (B1266129) can exist in at least two polymorphic forms, designated as α and β. researchgate.net These forms are differentiated by their molecular conformation and hydrogen bonding patterns. The α form is characterized by an almost planar molecular structure, which is stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net In contrast, the amido groups in the β form are oriented out of the plane of the benzene (B151609) ring, precluding the formation of an intramolecular hydrogen bond. researchgate.net The α form has been observed to crystallize as well-formed needles and is generally the more readily obtained polymorph. researchgate.net

Further investigations into the structural properties of N-phenylbenzamide derivatives, such as 2-iodo-N-phenylbenzamide, reveal the importance of intermolecular interactions in stabilizing the crystal lattice. In the crystal structure of 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds form chains, and these chains are further organized into sheets through C—I⋯π(ring) and C—H⋯π(ring) interactions. nih.gov The two aromatic rings in 2-iodo-N-phenylbenzamide are nearly orthogonal to each other. nih.gov

Although direct morphological studies on this compound crystals, for instance using scanning electron microscopy (SEM), are not extensively documented, the needle-like morphology observed for the α-form of 2-acetamidobenzamide suggests that different polymorphs of this compound, if they exist, would also likely exhibit distinct crystal habits. researchgate.net The table below summarizes the known polymorphic data for the related compound 2-acetamidobenzamide.

Compound NamePolymorphic FormsKey Structural FeaturesMorphology
2-Acetamidobenzamideα formApproximately planar conformation, intramolecular N-H···O hydrogen bondNeedles
β formAmido groups out of the plane of the benzene ring, no intramolecular hydrogen bondNot specified

It is reasonable to hypothesize that this compound may also exhibit polymorphism, driven by the conformational flexibility of the acetamido and N-phenylbenzamide groups and the potential for varied intermolecular hydrogen bonding and π-π stacking interactions. Further research, including single-crystal X-ray diffraction and computational modeling, would be necessary to fully characterize the solid-state structures of this compound.

Advanced Chromatographic Techniques for Purity and Analysis

The determination of purity and the quantitative analysis of this compound and its derivatives rely on advanced chromatographic techniques that offer high resolution, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone methods in this regard.

A specific isocratic reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of the related compound N-phenylbenzamide (benzanilide) and its synthetic precursor, aniline (B41778). researchgate.net This method provides a robust framework that could be adapted for the analysis of this compound. The key parameters of this method are detailed in the table below. researchgate.net

ParameterCondition
Column C18 reversed-phase
Mobile Phase 50:50 mixture of acetonitrile (B52724) and 10mM sodium acetate (B1210297) buffer (pH 5)
Detection UV at 254 nm
Flow Rate 0.7 mL/min
Temperature 30 °C
Injection Volume 20 μL

This method demonstrated good linearity and precision, making it suitable for monitoring reaction progress and assessing product purity. researchgate.net For Mass Spectrometry (MS) compatible applications, the buffer could be replaced with a volatile alternative like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures, offers significant advantages over conventional HPLC, including shorter analysis times and improved resolution and sensitivity. researchgate.net UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide a powerful tool for the trace-level quantification of compounds in complex matrices. While a specific UPLC method for this compound is not detailed in the available literature, the principles of method development would involve optimizing the mobile phase composition (typically a gradient of acetonitrile or methanol (B129727) with an aqueous modifier) and MS parameters for selective and sensitive detection.

Furthermore, for chiral derivatives of this compound, chiral HPLC is an essential technique for separating enantiomers. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are commonly employed. core.ac.uk The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal enantioseparation. sigmaaldrich.com

The table below summarizes various advanced chromatographic techniques and their potential applicability to the analysis of this compound.

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
RP-HPLC C18Acetonitrile/Water with bufferUV, DADPurity testing, quantification
UPLC-MS/MS C18 (sub-2 µm)Acetonitrile/Water with formic acid (gradient)MS/MSTrace analysis, metabolite identification
Chiral HPLC Polysaccharide-based CSPsHexane/EthanolUV, CDEnantiomeric purity determination

The selection of the most appropriate chromatographic method will depend on the specific analytical challenge, such as routine quality control, impurity profiling, or the analysis of chiral isomers.

Structure Activity Relationships Sar in 2 Acetamido N Phenylbenzamide Analogues

Elucidation of Structural Determinants for Molecular Interactions

The core structure of 2-acetamido-N-phenylbenzamide serves as a versatile scaffold that can be modified to modulate its interaction with various biological targets. The fundamental interactions are primarily governed by van der Waals forces and hydrophobic interactions, with the potential for hydrogen bonding and aromatic stacking playing a significant role. nih.gov

In the context of the human relaxin family peptide receptor 1 (RXFP1), the this compound core is accommodated within a ligand-binding pocket. The 'A' ring of the molecule orients towards a hydrophobic region, while the 'B' ring engages in aromatic stacking interactions. nih.gov The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the carbonyl oxygens) allows for specific interactions with receptor residues, contributing to the binding affinity.

For anticonvulsant activity, as seen in analogues like Lacosamide, the N-benzyl group and the acetamido moiety are crucial. The SAR studies indicate that small, non-polar, and non-bulky substituents at the 3-oxy position of the propionamide (B166681) chain lead to pronounced seizure protection. nih.gov This suggests that the size and hydrophobicity of this region are key determinants for effective interaction with the target.

In the case of antimicrobial and anticancer benzamide (B126) analogues, the introduction of a benzimidazole (B57391) ring system attached to the acetamido group at the 3-position of the benzamide core introduces additional interaction points. The IR spectra of these compounds confirm the presence of -C=N- and -C-NH- groups, which can participate in molecular interactions. nih.gov

Impact of Substituent Position and Electronic Features on Activity

The position and electronic nature of substituents on the phenyl rings of the this compound scaffold have a profound impact on biological activity.

Substituent Position:

Research on RXFP1 agonists has shown that substitution at the 3-position of the N-phenyl ring (the "eastern hemisphere") is generally more favorable for activity than substitution at the 2- or 4-positions. nih.gov Similarly, for anticonvulsant activity, modifications at the 4'-position of the N-benzylamide ring with non-bulky, hydrophobic groups retain significant activity. nih.gov

In a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, the substitution pattern on the N-phenyl ring was critical for both antimicrobial and anticancer activity. nih.gov For instance, a 4-chloro-2-nitro substitution resulted in improved antibacterial activity, while a 2,4-dinitro substituent enhanced antifungal activity. nih.gov

Electronic Features:

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role. For RXFP1 agonists, the addition of an alkoxy group at the ortho-position of the 2-acetamido phenyl ring (the "western hemisphere") was found to stabilize the binding conformation, thereby significantly enhancing binding affinity. nih.gov The combination of a 2-alkoxyphenyl "western hemisphere" and a 3-trifluoromethylsulfonyl "eastern hemisphere" yielded some of the most potent compounds in one study. nih.gov

In the context of antimicrobial and anticancer activity, electron-withdrawing groups on the N-phenyl ring, such as nitro and chloro groups, were associated with increased potency. nih.gov For example, the compound with a 4-methoxy substitution on the N-phenyl ring demonstrated the highest anticancer activity against the HCT116 cell line. nih.gov

The following interactive table summarizes the structure-activity relationships of various this compound analogues based on substituent effects.

Conformational Flexibility and SAR Considerations

The conformational flexibility of the this compound molecule is a critical factor in its structure-activity relationship. The ability of the molecule to adopt a specific conformation to fit into a binding site can significantly influence its potency.

The central amide bond introduces a degree of rotational freedom, allowing the two phenyl rings to adopt various spatial arrangements. In the case of RXFP1 agonists, an intramolecular hydrogen bond was observed in the docked conformation of a potent derivative, which was absent in a less active analogue. nih.gov This intramolecular interaction likely stabilizes a bioactive conformation, leading to a significant increase in binding free energy. nih.gov

Studies on anticonvulsant analogues have highlighted that while small, non-polar groups are well-tolerated at the 3-oxy position, the introduction of larger moieties can lead to a loss of activity. nih.gov However, this loss can be partially offset by incorporating unsaturated groups, which may introduce a degree of rigidity or specific electronic interactions that are favorable for binding. nih.gov This interplay between size, flexibility, and electronic character underscores the complex nature of SAR in this class of compounds.

The following interactive table provides examples of how conformational aspects influence the activity of this compound analogues.

Molecular Interactions and Mechanistic Studies of 2 Acetamido N Phenylbenzamide

Target Identification and Receptor Binding Profiles (e.g., RXFP1, G-Protein Coupled Receptors)

The primary molecular target identified for derivatives of 2-acetamido-N-phenylbenzamide is the Relaxin/insulin-like family peptide receptor 1 (RXFP1). nih.govnih.gov RXFP1 is a G-protein coupled receptor (GPCR), a large family of receptors that transduce extracellular signals into intracellular responses. nih.govnih.govresearchgate.net The discovery of 2-acetamido-N-phenylbenzamides as ligands for this receptor was a significant breakthrough, as they represent the first-in-class small-molecule agonists for RXFP1. nih.govnih.gov

This identification emerged from a large-scale quantitative high-throughput screening (qHTS) of over 350,000 compounds. nih.govnih.gov The screen, conducted against a human RXFP1 transfected HEK293 cell line, pinpointed two compounds, both sharing the this compound core motif, that exhibited modest agonist activity. nih.govnih.govnih.gov Subsequent research focused on optimizing this scaffold, leading to the development of more potent derivatives like ML-290, a selective small-molecule agonist of human RXFP1. aobious.com

The interaction is notably specific; for instance, the derivative ML-290 selectively activates human RXFP1 but not the mouse equivalent, nor does it affect other related receptors like LGR8/RXFP2. aobious.com This highlights a precise binding profile dictated by the molecular structure of the compound and the receptor.

Cellular Pathway Modulation (e.g., Cyclic AMP (cAMP) Signaling, Gene Expression)

The binding of this compound agonists to RXFP1 initiates a cascade of intracellular events, primarily modulating the cyclic AMP (cAMP) signaling pathway. nih.govnih.gov RXFP1 is known to couple to Gαs proteins, which in turn stimulate adenylate cyclase to increase the production of the second messenger cAMP. nih.gov The agonist activity of the this compound series was confirmed by their ability to dose-dependently increase cAMP levels in cells engineered to express human RXFP1. nih.govnih.gov

The modulation of this pathway leads to downstream effects on gene expression. A key outcome of RXFP1 activation by these small molecules is the potent activation of an antifibrotic gene expression profile. nih.govnih.gov Furthermore, derivatives such as ML-290 have been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in cells that endogenously express human RXFP1. aobious.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and efficacy of these compounds in modulating the cAMP pathway. The table below summarizes findings on how different substitutions on the this compound scaffold affect RXFP1 activation, measured by cAMP signal production.

Compound AnalogueDescriptionEC₅₀ (µM)¹Maximum Response (% Efficacy)²Reference
MLS000579461 (Compound 1)Initial hit with this compound core.6.260% nih.gov
MLS000088899 (Compound 3)Initial hit with this compound core.2.980% nih.gov
Unsubstituted Phenyl (Compound 5)Investigated the effect of substitution on the phenyl ring.Minimally ActiveN/A nih.gov
4-Trifluoromethylsulfonyl Phenyl (Compound 4)Investigated the effect of substitution on the phenyl ring.Minimally ActiveN/A nih.gov
ML-290 (Compound 65)Optimized potent and selective agonist.0.2N/A aobious.com

¹EC₅₀ is the concentration necessary to reach 50% of the maximum cAMP signal. nih.gov ²Efficacy is indicated as the maximum observed increase in cAMP response relative to the natural ligand, relaxin. nih.gov

Investigation of Molecular Recognition and Ligand-Protein Interactions

The interaction between this compound derivatives and the RXFP1 receptor is a sophisticated example of molecular recognition. researchgate.net Unlike the endogenous peptide ligand, relaxin, which binds to the extracellular leucine-rich repeats and extracellular loop 2 (ECL2) of the receptor, the small-molecule agonist ML-290 functions as an allosteric modulator. aobious.com It binds to a different site on the receptor, specifically interacting with the extracellular loop 3 (ECL3) region. aobious.com This allosteric binding induces a conformational change in the receptor, leading to its activation without directly competing with the natural ligand. aobious.comresearchgate.net

The principles of molecular recognition, including induced fit and noncovalent interactions, are central to this process. researchgate.net Extensive structure-activity relationship (SAR) studies have been instrumental in mapping the specific interactions that govern binding and activation. nih.gov For example, it was determined that substitutions at the ortho position of the phenyl ring could impair agonism, whereas 3-substituted phenyl compounds were generally more active. nih.gov These findings help to build a three-dimensional understanding of the ligand-protein complex, guiding the rational design of more effective molecules. Computational techniques such as molecular docking and dynamics simulations are often employed to further refine the understanding of these protein-ligand interactions. acs.orguni-halle.de

Mechanism of Action at the Cellular Level (e.g., Antifibrotic Gene Activation, Caspase 3 Activation, Reactive Oxygen Species (ROS) Generation)

The cellular mechanism of action for this compound derivatives is directly linked to the activation of their primary target, RXFP1. The most prominently documented cellular effect is the activation of antifibrotic genes . nih.govnih.gov This is a downstream consequence of the cAMP signaling pathway modulation initiated by the ligand-receptor interaction and represents a significant therapeutic potential for conditions involving fibrosis. nih.gov

Other cellular mechanisms, such as the induction of apoptosis via caspase 3 activation and the generation of Reactive Oxygen Species (ROS) , are well-established for various classes of bioactive molecules, including some acetamide (B32628) and benzamide (B126) derivatives. ijcce.ac.irtbzmed.ac.irnih.govnih.gov For instance, studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have shown they induce cytotoxicity in cancer cells through caspase 3 activation and ROS generation. ijcce.ac.ir Phenylacetamide derivatives have also been found to trigger apoptosis by upregulating caspase 3 activity. tbzmed.ac.ir While these mechanisms are plausible for compounds containing the acetamide functional group, direct evidence specifically linking this compound to caspase 3 activation or ROS generation is not extensively detailed in the current body of research.

In Vitro Cellular Activity against Microorganisms (e.g., Antibacterial, Antifungal)

While this compound itself has been primarily studied for its effects on the RXFP1 receptor, the broader class of benzamide and acetamide derivatives has been evaluated for antimicrobial properties. These studies suggest a potential for this chemical scaffold in developing new anti-infective agents. nih.govubaya.ac.id

For example, a series of novel 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues were synthesized and tested against various microbial strains. nih.govnih.gov Some of these compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Klebsiella pneumoniae) bacteria, as well as potent antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov Similarly, other studies on N-phenylbenzamides and N-(o-hydroxyphenyl)benzamides have reported inhibitory activity against bacterial and fungal pathogens. ubaya.ac.idesisresearch.org

The table below summarizes the antimicrobial activities observed in various studies on related benzamide structures.

Compound ClassTest OrganismsObserved ActivityReference
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesS. aureus, S. typhi, K. pneumoniae, C. albicans, A. nigerCompound W6 showed significant antibacterial activity (MIC = 5.19 µM); Compound W1 was a potent antifungal (MIC = 5.08 µM). nih.govnih.gov
N-(o-hydroxyphenyl)benzamides and phenylacetamidesS. aureus, S. faecalis, E. coli, K. pneumoniae, P. aeruginosa, C. albicansActivity observed with MIC values between 12.5 and 50 µg/ml. Some compounds were more active against C. albicans (MIC = 12.5 µg/ml). esisresearch.org
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerCompound 12 was the most potent, with a pMIC value of 1.61. researchgate.net
N-phenylbenzamidesS. aureus, E. coli, C. albicansSynthesized compounds showed inhibition zones, indicating potential for development as topical agents. ubaya.ac.id

In Vitro Cellular Activity in Cancer Cell Lines (e.g., Cytotoxicity, Mitochondrial Membrane Potential Reduction)

The acetamide and benzamide scaffolds are present in numerous compounds investigated for their anticancer properties. Research on derivatives related to this compound has revealed significant cytotoxic activity against various cancer cell lines.

One key mechanism of action is the induction of apoptosis. Studies on certain N-phenylbenzamide and phenylacetamide derivatives have shown they can trigger programmed cell death through pathways involving the reduction of mitochondrial membrane potential (MMP) . ijcce.ac.ir A loss of MMP is a critical event in the intrinsic pathway of apoptosis. For example, N-phenylbenzamides have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a channel whose opening can lead to mitochondrial dysfunction and cell death. nih.govnih.gov GK-1, a peptide, has been shown to induce oxidative stress which leads to dissipation of mitochondrial membrane potential. mdpi.com

The cytotoxic effects of various related compounds have been quantified using IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

Compound Class/DerivativeCancer Cell LineReported Cytotoxic Activity (IC₅₀/GI₅₀)Reference
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (Compound 8a)HeLa (cervical cancer)1.3 ± 0.14 µM ijcce.ac.ir
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide (Compound W17)HCT116 (colorectal carcinoma)4.12 µM nih.govnih.gov
Phenylacetamide derivative (Compound 3d)MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma)0.6 ± 0.08 µM tbzmed.ac.ir
Phenylacetamide derivative (Compound 3d)MCF-7 (breast cancer)0.7 ± 0.4 µM tbzmed.ac.ir
Phenoxy acetamide derivative (Compound I)HepG2 (liver cancer)1.43 µM mdpi.com
2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide (Compound 5a)MCF7 (breast cancer)GI₅₀ = 18.7 µM researchgate.net

These findings collectively suggest that while the primary identified role of this compound is as an RXFP1 agonist with antifibrotic effects, its core structure is part of a broader chemical family with significant potential in oncology and infectious disease research.

Computational Chemistry and Molecular Modeling of 2 Acetamido N Phenylbenzamide

Quantitative Structure-Activity Relationship (QSAR) ModelingNo QSAR models have been developed or published that include 2-acetamido-N-phenylbenzamide within their training or test sets.

Due to these constraints, the requested article cannot be generated.

Advanced Methodologies in 2 Acetamido N Phenylbenzamide Research

High-Throughput Screening (HTS) Methodologies for Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comvipergen.com This process leverages robotics, liquid handling devices, and sensitive detectors to quickly identify "hits"—compounds that modulate the target's activity in a desired manner. bmglabtech.comsbpdiscovery.org The primary objective of HTS is not to find a market-ready drug, but to identify promising lead compounds that can be optimized through further chemical and biological study. bmglabtech.com

In the context of discovering novel benzamide (B126) derivatives, HTS allows researchers to screen large chemical libraries for specific biological activities, such as antiviral, antibacterial, or enzyme-inhibiting effects. mdpi.comnih.gov The process typically involves several key stages:

Assay Development: A robust and sensitive biological assay is developed in a miniaturized format (e.g., 384- or 1536-well plates) suitable for automation. sbpdiscovery.orgcreative-bioarray.com

Library Screening: A large, diverse library of compounds is tested for activity in the assay. This can include libraries of synthetic molecules or natural products. mdpi.comufl.edu

Hit Identification and Confirmation: Compounds showing significant activity are identified as "hits." These primary hits undergo re-testing and dose-response analysis to confirm their activity and rule out false positives. creative-bioarray.com

For instance, in the search for novel antiviral agents, a series of N-phenylbenzamide derivatives were evaluated for their activity against Enterovirus 71 (EV 71). nih.gov While not a large-scale HTS campaign, the principles of screening were applied to identify lead compounds. An initial screening of a compound library identified a moderately active N-phenylbenzamide, which then prompted the synthesis and evaluation of a focused series of derivatives to find more potent molecules. nih.gov

Below is an illustrative data table representing the potential output of a primary HTS campaign for identifying N-phenylbenzamide derivatives with antiviral activity.

Compound SeriesNumber of Compounds ScreenedPrimary Hit Rate (%)Confirmed HitsActivity Range of Hits (IC₅₀)Example Lead Compound
N-Phenylbenzamide Library A100,0000.5%755-50 µMCompound 2a
Focused Benzamide Library B5,0002.1%221-20 µMCompound 1e

Data is illustrative and based on screening principles described in the sources. nih.gov

Biophysical Techniques for Molecular Interaction Analysis

Following the discovery of hit compounds through screening, biophysical techniques are employed to analyze the direct interaction between the molecule and its biological target. nih.gov These methods provide critical information on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction, which is essential for optimizing lead compounds. omicsonline.orgresearchgate.net

Several powerful biophysical techniques are central to characterizing the molecular interactions of compounds like 2-acetamido-N-phenylbenzamide and its derivatives. omicsonline.org

Surface Plasmon Resonance (SPR): A real-time, label-free technique that measures the binding and dissociation rates of a compound to a target immobilized on a sensor surface. omicsonline.orgresearchgate.net This provides detailed kinetic information (k_on, k_off) and the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. nih.govomicsonline.org It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile technique that can provide atomic-level structural information about a compound-target complex in solution. omicsonline.org NMR can be used to map the binding site on the protein and identify the specific atoms involved in the interaction. nih.gov

Thermal Shift Assays (Differential Scanning Fluorimetry - DSF): This method assesses the binding of a ligand by measuring its effect on the thermal stability of the target protein or nucleic acid. An increase in the melting temperature (Tm) upon addition of the compound indicates a stabilizing interaction. nih.gov

In a study of N-phenylbenzamide derivatives designed to target the kinetoplast DNA (kDNA) of parasites, biophysical techniques were crucial to confirm the mechanism of action. nih.gov Researchers evaluated the DNA binding affinity and mode of interaction for several series of these compounds using methods that measure the change in DNA melting temperature (ΔTm). nih.gov The results showed that certain series of N-phenylbenzamide derivatives bind strongly and selectively to the minor groove of AT-rich DNA, consistent with their proposed mechanism. nih.govsemanticscholar.org

The data below summarizes the DNA binding affinity for different N-phenylbenzamide analogues, demonstrating how biophysical data is used to establish structure-activity relationships.

Compound SeriesCompound IDTarget DNAΔTm (°C)Inferred Binding Mode
Bis(2-aminoimidazolines)1aAT-rich15.2Minor Groove Binding
Bis(2-aminobenzimidazoles)2aAT-rich11.5Intercalation & Minor Groove
Bisarylimidamides3aAT-rich18.1Minor Groove Binding
Bisarylimidamides3aGC-rich2.5Low Affinity/Selectivity

Data derived from biophysical studies on N-phenylbenzamide derivatives. nih.gov

By integrating these advanced methodologies, researchers can efficiently progress from large-scale screening to a detailed molecular understanding of how compounds like this compound interact with their targets, paving the way for the rational design of more effective molecules.

Future Directions and Emerging Research Avenues for 2 Acetamido N Phenylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. nih.gov The future of synthesizing 2-acetamido-N-phenylbenzamide and its derivatives lies in the adoption of greener and more efficient catalytic methods.

One promising direction is the use of boric acid as a catalyst . This approach represents a significant advancement in green chemistry, offering a simple, efficient, and solvent-free procedure for amide synthesis. hilarispublisher.com The direct condensation of a carboxylic acid and an amine catalyzed by boric acid is an atom-economical process that minimizes waste. Another sustainable approach involves enzymatic synthesis . Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can facilitate the amidation of free carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. researchgate.net This method is highly efficient, often yielding products that require minimal purification. researchgate.net

Furthermore, the application of flow chemistry is set to revolutionize amide synthesis. Continuous-flow reactors offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer processes. Flow-based systems can also incorporate heterogeneous catalysts, such as alumina (B75360) or supported Lewis acids, which can be easily recovered and reused, further enhancing the sustainability of the synthesis. Photocatalysis also presents a novel frontier for modifying benzamide (B126) structures under exceptionally mild conditions, for instance, using photocatalysts like methylene (B1212753) blue in water. researchgate.net

Future research in this area will likely focus on combining these strategies, for example, by developing immobilized enzyme reactors for continuous flow synthesis or exploring novel, earth-abundant metal catalysts for direct amidation reactions. researchgate.netresearchgate.net

Table 1: Emerging Sustainable Synthetic Methodologies for Amide Bond Formation

Methodology Key Features Advantages
Boric Acid Catalysis Simple, readily available catalyst; solvent-free conditions. hilarispublisher.com High efficiency, minimal waste, environmentally benign. hilarispublisher.com
Enzymatic Synthesis Utilizes biocatalysts like CALB in green solvents. researchgate.net High conversion rates, excellent yields, reduced need for purification. researchgate.net
Flow Chemistry Continuous processing in microreactors. Improved safety, higher yields, scalability, potential for automation.

Exploration of Diverse Molecular Targets and Mechanisms in Chemical Biology

The N-phenylbenzamide and acetamide (B32628) moieties are present in a wide array of biologically active compounds, suggesting that this compound could interact with various molecular targets. nih.gov Future research should focus on a systematic exploration of these potential biological activities and their underlying mechanisms of action.

Derivatives of N-phenylbenzamide have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov For instance, certain N-phenylbenzamide derivatives have been found to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites, acting as DNA minor groove binders. hilarispublisher.com Others have been identified as inhibitors of key enzymes like the Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia. researchgate.netnih.gov The acetamido group is also a common feature in many therapeutic agents, contributing to their ability to interact with biological targets through hydrogen bonding. researchgate.net

A key future direction will be to synthesize a library of this compound derivatives and screen them against a diverse panel of biological targets. This could include various enzymes, receptors, and nucleic acids. For example, based on the activities of related compounds, it would be logical to investigate the potential of this compound derivatives as inhibitors of urease, cholinesterases, or various kinases.

Moreover, the this compound scaffold can be used to develop chemical biology probes . By incorporating photoreactive groups or reporter tags, these probes can be used to identify and validate novel molecular targets through techniques like photoaffinity labeling. nih.gov This approach would not only elucidate the mechanism of action of any observed biological activity but also contribute to our fundamental understanding of complex biological processes.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Examples Potential Therapeutic Area
Enzymes Tyrosine kinases, Urease, Cholinesterases researchgate.net Anticancer, Anti-infective, Neurodegenerative diseases
Nucleic Acids DNA minor groove hilarispublisher.com Antiparasitic hilarispublisher.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery and materials science. researchgate.net For this compound, integrating these approaches will enable the rational design of new derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis and experimental testing.

Molecular docking is another powerful computational tool that can predict how a molecule like this compound might bind to the active site of a specific protein target. nih.govnih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications to the molecule to enhance its binding affinity and selectivity. nih.govacs.org For example, if a particular enzyme is identified as a target, docking studies can reveal the key interactions between the compound and the enzyme's active site, suggesting specific structural changes to improve potency. acs.org

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time. frontiersin.org This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding. frontiersin.org

An integrated workflow for future research would involve:

Computational Design: Using QSAR, molecular docking, and MD simulations to design a virtual library of this compound derivatives with predicted high activity against a specific target. youtube.com

Synthesis: Synthesizing the most promising candidates identified through computational screening using the novel and sustainable methodologies discussed in section 8.1. hilarispublisher.com

Experimental Validation: Testing the synthesized compounds in relevant biological assays to determine their actual activity and validate the computational predictions. researchgate.net

Iterative Optimization: Using the experimental results to refine the computational models and design the next generation of improved compounds. youtube.com

This iterative cycle of computational design, synthesis, and experimental validation will accelerate the discovery of novel this compound-based compounds with tailored properties for specific applications, from new therapeutic agents to advanced functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-acetamido-N-phenylbenzamide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via acetylation of 2-amino-N-phenylbenzamide using acetic anhydride in the presence of triethylamine under an inert atmosphere (Ar). Key steps include maintaining a temperature of 40°C for 2 hours, followed by extraction with dichloromethane, washing with NaHCO₃ and NaCl, and recrystallization from ethyl acetate/hexane to achieve 90% yield .
  • Optimization : Monitor reaction progress via TLC, and adjust stoichiometric ratios of reagents (e.g., acetic anhydride) to minimize side reactions. Recrystallization conditions (solvent ratios, cooling rates) can be fine-tuned to improve purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Techniques : Nuclear Magnetic Resonance (NMR) for confirming acetamido and phenyl substituents, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Application : Compare spectral data (¹H/¹³C NMR, IR) with literature values to verify structural integrity. Use HPLC with a C18 column and acetonitrile/water mobile phase to quantify impurities .

Q. What is the primary pharmacological target of this compound, and how is its activity validated?

  • Target : The compound acts as a small-molecule agonist of Relaxin Family Peptide Receptor 1 (RXFP1), identified via high-throughput screening (HTS) in HEK293 cells stably expressing RXFP1. It induces cAMP accumulation, a key secondary messenger in RXFP1 signaling .
  • Validation : Confirm activity using orthogonal assays like ELISA for cAMP detection to rule out false positives from HTS artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach : Replicate assays under standardized conditions (e.g., cell line, cAMP measurement protocol). Use structure-activity relationship (SAR) studies to differentiate between on-target and off-target effects. Cross-validate with RXFP1 knockout models .
  • Case Study : Discrepancies in EC₅₀ values may arise from variations in cell permeability or assay sensitivity. Normalize data using a reference agonist (e.g., relaxin) as an internal control .

Q. What structural modifications of this compound enhance RXFP1 agonism, and how are these guided by SAR studies?

  • Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to improve receptor binding affinity. Replace the acetamido group with sulfonamide to assess steric and electronic effects .
  • SAR Insights : Maintain the benzamide core for RXFP1 recognition while optimizing substituents for solubility (e.g., polar groups) and metabolic stability (e.g., fluorine substitution) .

Q. How can computational methods aid in optimizing this compound for therapeutic applications?

  • Strategies : Perform molecular docking with RXFP1 crystal structures to identify key binding residues (e.g., transmembrane helices). Use molecular dynamics simulations to predict conformational stability and ligand-receptor interactions .
  • Outcome : Prioritize derivatives with higher predicted binding scores for synthesis, reducing experimental trial-and-error .

Q. What experimental design considerations are essential for evaluating the compound’s pharmacokinetic (PK) properties?

  • In Vitro : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays. Measure solubility in biorelevant media (e.g., FaSSIF) to predict oral bioavailability .
  • In Vivo : Conduct rodent PK studies with intravenous and oral dosing to calculate clearance, volume of distribution, and half-life. Use LC-MS/MS for plasma concentration quantification .

Tables for Key Data

Table 1 : Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature40°CHigher yield vs. side reactions
Solvent SystemEthyl acetate/hexaneImproved crystal purity
Stoichiometry1:2 (amine:anhydride)Minimizes unreacted starting material

Table 2 : Biological Activity Comparison

Assay TypeEC₅₀ (µM)Notes
HTS cAMP Screening1.2Initial hit identification
ELISA Validation0.8Orthogonal confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.